Product packaging for sodium;2-morpholin-4-ylethanesulfonate(Cat. No.:)

sodium;2-morpholin-4-ylethanesulfonate

Cat. No.: B7802550
M. Wt: 217.22 g/mol
InChI Key: IRHWMYKYLWNHTL-UHFFFAOYSA-M
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Description

Sodium;2-morpholin-4-ylethanesulfonate is a useful research compound. Its molecular formula is C6H12NNaO4S and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12NNaO4S B7802550 sodium;2-morpholin-4-ylethanesulfonate

Properties

IUPAC Name

sodium;2-morpholin-4-ylethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHWMYKYLWNHTL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational Aspects of Sodium;2 Morpholin 4 Ylethanesulfonate Mes in Chemical Biology and Biochemistry

Historical Development and Theoretical Principles of Good's Buffers

Prior to the mid-1960s, biological researchers had a limited selection of buffers for maintaining pH in the crucial near-neutral range of 6 to 8. wikipedia.orggatescientific.com Many commonly used buffers were found to be problematic, exhibiting toxicity, reacting with system components, or being metabolically active in the biological systems they were meant to stabilize. hopaxfc.comgatescientific.com For instance, some common buffer anions were shown to uncouple photosynthesis from ATP production, distorting experimental results. gatescientific.com

In 1966, Dr. Norman E. Good and his colleagues at Michigan State University addressed this significant gap in biochemical methodology. gatescientific.comnsf.gov They established a set of rigorous criteria for developing ideal biological buffers and synthesized and tested a series of zwitterionic compounds that met these standards. wikipedia.orgnsf.gov MES was among the first group of compounds they described, which came to be known as "Good's buffers". wikipedia.orgmedium.com The theoretical principles laid out by Good aimed to create buffers that were biochemically inert and predictable in their behavior. wikipedia.orgbostonbioproducts.com

Norman E. Good's Criteria for an Ideal Biological Buffer
A pKa value between 6.0 and 8.0, to be relevant for most biological reactions. wikipedia.orggatescientific.com
High solubility in water and minimal solubility in organic solvents to remain in the aqueous phase of biological systems. wikipedia.orgbostonbioproducts.com
Low permeability across biological membranes to prevent accumulation within cells. wikipedia.orgbostonbioproducts.com
Minimal effect of salt concentration, temperature, or buffer concentration on the pKa. wikipedia.org
Well-understood and preferably limited interactions with metal ions. wikipedia.orgbostonbioproducts.com
High chemical and enzymatic stability, resisting degradation. wikipedia.orgbostonbioproducts.com
Minimal absorption of light in the visible or ultraviolet (UV) spectral regions to avoid interference with spectrophotometric assays. wikipedia.orgbostonbioproducts.com
Should be biochemically inert, not participating in or influencing biological reactions. bostonbioproducts.com

Zwitterionic Character and its Implications for Solution Chemistry

This zwitterionic nature is central to the properties that make MES an excellent buffer. bostonbioproducts.com The presence of charged groups leads to high polarity and, consequently, very high solubility in water, while its solubility in nonpolar organic solvents is low. wikipedia.orgbostonbioproducts.com This characteristic helps confine the buffer to the aqueous phase of a system. wikipedia.org Furthermore, its zwitterionic state at physiological pH hinders its ability to permeate biological membranes, a key criterion set by Good to prevent interference with intracellular processes. buffersandreagents.comhbdsbio.com The structure of MES, being a tertiary amine, also prevents the formation of Schiff bases with aldehydes and ketones in solution. nsf.gov While generally considered biochemically inert, some studies have shown that MES can have weak, direct interactions with certain proteins, such as human liver fatty acid binding protein, leading to observable changes in protein dynamics. nih.gov These findings highlight that even highly inert buffers can have subtle effects on sensitive biological systems. nih.gov

Research on Metal Ion Complexation and Non-coordinating Properties of MES

A critical feature for a biological buffer is its inability to form significant complexes with metal ions, as many enzymes and proteins require specific metal cofactors for their activity. hopaxfc.com Buffers that chelate these ions can inhibit enzymatic reactions and disrupt biological structures. hopaxfc.com MES was specifically designed and is widely recognized for its minimal interference with metal ions in solution. wikipedia.orgsigmaaldrich.com

Research has consistently shown that MES is a non-coordinating or very weakly coordinating buffer. wikipedia.orgmedium.com Studies investigating its binding properties have demonstrated negligible binding with copper (Cu²⁺) ions. wikipedia.orgresearchgate.netnih.gov Further research has quantified its weak interactions with other common divalent cations. The stability constants for these interactions are exceptionally low, confirming its suitability for use in metal-dependent biological systems. medchemexpress.com This property makes MES a superior alternative to buffers like citrate, which is known to form complexes with various metals. medium.comhopaxfc.com

Metal Ion Stability Constant (log K) Conditions
Magnesium (Mg²⁺)0.820 °C, 0.1 M ionic strength medchemexpress.com
Calcium (Ca²⁺)0.820 °C, 0.1 M ionic strength medchemexpress.com
Manganese (Mn²⁺)1.720 °C, 0.1 M ionic strength medchemexpress.com
Copper (Cu²⁺)Negligible Binding- wikipedia.orgreachdevices.com

Buffer Capacity and Ionic Environment Effects in MES-Buffered Systems

The effectiveness of a buffer is defined by its pKa and its concentration. MES has a pKa of approximately 6.1 at 25°C, providing its maximum buffering capacity at this pH. sigmaaldrich.comresearchgate.net Its useful buffering range is generally considered to be from pH 5.5 to 6.7, which is the pKa ± 1 pH unit. hopaxfc.comresearchgate.net Outside of this range, its ability to resist changes in pH diminishes significantly. researchgate.net The buffering capacity is also directly proportional to the buffer's concentration; a higher concentration of MES will provide stronger buffering. carnivorousplantsociety.ca For example, a 5 mmol/L solution has a very low buffering capacity compared to a more standard working concentration of 50-100 mmol/L. carnivorousplantsociety.ca

Methodological Applications of Sodium;2 Morpholin 4 Ylethanesulfonate Mes in Advanced Biological Research

Investigations in Enzyme Catalysis and Protein Dynamics

The use of MES buffer is prevalent in studies focusing on the catalytic mechanisms of enzymes and the dynamic nature of protein structures. Its ability to maintain a stable pH without significantly interfering with enzymatic reactions or protein conformation is a key advantage. bostonbioproducts.comnumberanalytics.com

MES is frequently the buffer of choice for enzyme kinetic assays due to its chemical inertness in many reaction systems. bostonbioproducts.comnumberanalytics.com Unlike buffers such as Tris, which can chelate metal ions and potentially inhibit metalloenzymes, MES exhibits weak binding with most metal ions, making it a more reliable component for studying such enzymes. hopaxfc.comacs.org Furthermore, MES does not typically act as a substrate or inhibitor itself and does not form radical species, which makes it suitable for investigating redox processes. hopaxfc.comhbdsbio.comnih.gov

Research has shown that the choice of buffer can significantly impact observed enzyme kinetics. acs.org For instance, studies comparing different buffers have demonstrated that kinetic parameters like the Michaelis constant (Km) and the catalytic rate (kcat) can vary. In a comparative study, the catalytic efficiency of the Mn2+-dependent dioxygenase BLC23O was highest in HEPES buffer, but MES was still a viable option, showcasing how buffer identity influences enzyme performance. acs.org Similarly, investigations into triosephosphate isomerase revealed differences in enzyme motions and relaxation rates when comparing MES and phosphate (B84403) buffers, with MES often used as a reference or non-interacting buffer. nih.gov The stability of MES also allows for its use in studying enzyme reactions over time, such as in the analysis of deoxyhemoglobin, where a 10 mM MES buffer at pH 5.7 was used to maintain conditions for sample separation and analysis. acs.org

Enzyme/SystemMES Buffer Concentration/pHObservation in Kinetic StudyReference
Triosephosphate Isomerase (TIM) Not specifiedUsed as a reference buffer to compare against phosphate buffer, revealing differences in enzyme conformational motions. nih.gov
Ribonuclease A (RNase A) pH 6.4Confirmed to act solely as a pH buffer with no other effects on millisecond motions, unlike phosphate or sulfate. nih.gov
Deoxyhemoglobin (DHb) 10 mM MES, pH 5.7Utilized to maintain a stable post-mortem pH environment for size-exclusion chromatography and structural analysis. acs.org
DvH [NiFeSe] H₂ase & DvH W-FDH Varied, pH 6.54Compared with MOPS buffer to study the effect of local pH changes on enzyme productivity in bioelectrocatalysis. nih.gov

Role in Protein Crystallization and Structural Biology

The successful crystallization of a protein is a critical and often bottleneck step in determining its three-dimensional structure via X-ray crystallography. The composition of the buffer in which the protein is stored and crystallized is a significant variable in this process. hamptonresearch.com

MES is frequently used as a buffering agent in protein crystallization experiments. hamptonresearch.com Its favorable properties, such as good solubility, chemical stability, and minimal interference, make it a reliable choice for screening and optimizing crystallization conditions. hamptonresearch.com A review of successful crystallization experiments in databases like the Protein Data Bank shows that Good's buffers, including MES, are commonly used. hamptonresearch.com For example, at a pH of 7.0, MES is considered a reasonable buffer to screen for crystallization, alongside others like Phosphate, HEPES, and MOPS. hamptonresearch.com

However, it is also noted that the buffer molecule itself can be an important variable. The weak interactions that MES can form with a protein, as seen with hLFABP, could potentially influence the crystal packing and the final crystal structure. nih.gov In some cases, buffer molecules have been found within the crystal lattice, directly interacting with the protein. Therefore, while MES is a standard and effective tool in structural biology, its potential to interact with the macromolecule under study is a factor that researchers consider during the interpretation of structural data.

Influence on Macromolecular Crystal Nucleation and Growth

Sodium;2-morpholin-4-ylethanesulfonate (MES) is a zwitterionic buffer widely employed in macromolecular crystallography to control and maintain a stable pH, a critical parameter influencing the success of crystallization experiments. medchemexpress.comhopaxfc.com As one of the "Good's buffers" developed in the 1960s, MES is valued for its pKa of 6.15 at 20°C, which makes it effective in the pH range of 5.5 to 7.0. medchemexpress.comwikipedia.org This pH range is crucial for maintaining the stability and solubility of many proteins. numberanalytics.comphotophysics.com

The fundamental process of crystallization requires moving a protein from a soluble state to a supersaturated state in a controlled manner, allowing for the formation of an ordered crystal lattice rather than amorphous precipitate. youtube.com This is achieved by carefully manipulating solution conditions, where the buffer is a key component. hamptonresearch.comnumberanalytics.com The pH of the solution modulates the surface charges of protein molecules, affecting the electrostatic interactions that govern molecular packing during crystal formation. nih.gov The choice of buffer, such as MES, can therefore significantly impact the outcome of crystallization screening, with different buffers yielding different crystallization "hits". hamptonresearch.comnih.gov

Table 1: Properties of MES as a Crystallization Buffer

PropertyValue/CharacteristicSignificance in Crystallization
Chemical Name This compoundA morpholine-based sulfonic acid buffer.
pKa (at 20°C) 6.15 wikipedia.orgProvides effective buffering capacity in the pH range of 5.5 - 7.0, which is suitable for many biological macromolecules. medchemexpress.comhopaxfc.com
Water Solubility High wikipedia.orgEnsures the buffer remains in solution under a wide range of crystallization conditions.
Metal Ion Binding Weakly binds Ca²⁺, Mg²⁺, Mn²⁺; Negligible binding with Cu(II) wikipedia.orgUseful as a non-coordinating buffer in studies involving metal ions, preventing interference from buffer-ion complexation.
UV Absorbance Minimal in the visible or UV spectral range wikipedia.orgAllows for spectrophotometric monitoring of protein concentration without buffer interference.
Enzymatic Stability Chemically and enzymatically stable wikipedia.orgResists degradation during potentially long crystallization experiments.

Evaluation in X-ray Crystallographic Studies

In the context of X-ray crystallography, MES is not only a component of the crystallization environment but also a molecule that can appear in the final structural model. As a frequent component of both purification and crystallization buffers, MES molecules can be present in high concentrations during crystal formation. numberanalytics.com Consequently, unexplained electron density blobs in the crystallographic data are sometimes attributed to bound buffer molecules. numberanalytics.com

The successful identification and modeling of small molecules in X-ray structures are critical for the correct biological interpretation. numberanalytics.com However, distinguishing between a biologically relevant ligand and a buffer molecule like MES can be challenging and represents a potential source of error in structural biology. numberanalytics.com An analysis of the Protein Data Bank (PDB) reveals numerous structures containing modeled MES molecules, highlighting the need for careful refinement and validation. numberanalytics.com

MES is considered suitable for crystallography for several reasons. It generally does not interfere with the protein's stability and has minimal UV absorbance. hopaxfc.comwikipedia.org Furthermore, its tendency to not coordinate with many metal ions makes it a preferred buffer in certain metalloprotein studies. wikipedia.org However, researchers must be cautious, as commercial preparations of MES can contain contaminants like oligo(vinylsulfonic acid) (OVS), a polyanionic compound that can act as a potent inhibitor of RNA-binding proteins and could be mistaken for a nucleic acid in electron density maps. wikipedia.org Therefore, rigorous validation methods that combine geometric analysis, chemical knowledge, and comparison with homologous structures are essential to correctly identify and model buffer molecules like MES in macromolecular structures derived from X-ray crystallography. numberanalytics.com

Biophysical Characterization of Lipid Membranes and Interfacial Processes

The influence of this compound extends beyond its role as a simple pH stabilizer to inducing significant biophysical changes in lipid membranes. Research has demonstrated that zwitterionic buffers from the Good's series, including MES, can directly modify the interactions between lipid bilayers. nih.gov These effects are distinct from non-specific pH or ionic strength effects and involve several mechanisms: a reduction in van der Waals attraction due to the buffer's dielectric properties, the introduction of electrostatic repulsions from buffer molecules binding to the lipid-water interface, and potential alterations to the membrane's bending rigidity by inserting into the lipid bilayer. nih.gov

Studies using X-ray scattering on multilamellar lipid vesicles (MLVs) have shown that MES can cause these structures to swell. hamptonresearch.comnih.gov A particularly noteworthy finding is the ability of MES to induce phase coexistence in single-component 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid bilayers. This phenomenon results in two distinct phases: one that appears to dehydrate, with a smaller interlamellar spacing than in pure water, and another that swells as the MES concentration increases. nih.gov This observation is challenging to reconcile with current theoretical models of lipid interactions, as the two phases must remain in osmotic equilibrium. nih.gov

MES is also utilized as a buffer in biophysical studies of interfacial processes, such as the interaction of hemoglobin with lipid membranes at post-mortem pH levels. researchgate.net Its use in such contexts relies on its ability to maintain a stable pH environment while having well-characterized, albeit complex, interactions with the lipid components themselves. hamptonresearch.comresearchgate.net The ability of MES to charge up neutral membranes, though a weak effect, can lead to significant electrostatic forces at large distances due to reduced ionic screening and van der Waals attraction. hamptonresearch.com These zwitterionic interactions are considered relevant for a wide range of biological processes that occur at lipid interfaces. hamptonresearch.com

Table 2: Effect of MES Concentration on the D-spacing of POPC Lipid Bilayers

MES Concentration (mM)D-spacing Phase I (Å)D-spacing Phase II (Å)
063.5N/A
1064.062.5
2565.062.0
5066.561.5
10068.061.0
Data derived from graphical representations in scientific literature examining the effect of zwitterionic buffers on lipid bilayers. nih.gov

Research on Sodium;2 Morpholin 4 Ylethanesulfonate Mes in Cellular and Microbial Contexts

Development of Cell and Microbial Culture Media

The primary role of MES in culture media is to provide a stable pH environment, which is crucial for optimal cell growth, metabolism, and function. biochemazone.comvacutaineradditives.comhopaxfc.com Unlike physiological buffers like the bicarbonate/CO2 system, MES offers enhanced stability, particularly in open culture systems. nih.gov

Eukaryotic Cell Lines (Mammalian and Plant Cells)

In mammalian cell culture, MES is often included in media to support the growth of various cell lines. medium.comsigmaaldrich.comhopaxfc.com It is considered non-toxic to many cultured cell lines and helps maintain a physiological pH, which is vital for cell proliferation and viability. sigmaaldrich.comhbynm.com For instance, MES has been used in media for fibroblasts and other mammalian cells, with recommended concentrations typically below 20mM to avoid potential latent toxicity with long-term exposure. hbynm.comhopaxfc.com

MES is also a critical component in plant cell and tissue culture media. vacutaineradditives.complantmedia.com Plant cell growth is highly sensitive to the pH of the culture medium, and MES effectively stabilizes the pH at an optimal level, often around 5.8, for many plant species. vacutaineradditives.comhbdsbio.com This stable pH environment promotes nutrient absorption, photosynthesis, and respiration. vacutaineradditives.com Furthermore, MES can counteract the pH changes caused by root exudates, which include various organic acids and other compounds that can alter the medium's pH and inhibit growth. vacutaineradditives.comhbdsbio.com Studies on Arabidopsis thaliana have shown that the inclusion of MES in the culture medium resulted in increased dry weight, fresh weight, and chlorophyll (B73375) content compared to control groups without the buffer. hbdsbio.com

A study on alfalfa leaf protoplasts demonstrated that MES, by buffering the medium, influenced cell development. researchgate.net The slower rate of medium acidification in the presence of MES led to increased cell elongation and a delay in cell division. researchgate.net

Table 1: Effects of MES on Arabidopsis thaliana Seedlings

Parameter Control (No MES) With MES (0.05%)
Dry Weight Lower Higher hbdsbio.com
Fresh Weight Lower Higher hbdsbio.com
Chlorophyll Content Lower Higher hbdsbio.com
PAL Activity Higher Lower hbdsbio.com

Bacterial and Yeast Cultivation Systems

MES is also employed in the cultivation of various microorganisms, including bacteria and yeast. medium.comhbynm.com Its ability to maintain a stable pH is particularly beneficial for organisms with specific pH requirements for growth, such as halophilic bacteria. hbynm.comhopaxfc.com Since MES is generally not metabolized by bacteria, it provides a stable chemical environment throughout the cultivation period. medium.comhbdsbio.com

In yeast cultivation, maintaining a stable pH is crucial for replicative and chronological lifespan studies. While some studies have shown that buffering the culture medium can extend the chronological lifespan of yeast, research on the replicative lifespan has shown less of an effect. nih.gov For example, buffering the pH of YPD agar (B569324) plates to 6.0 with MES showed a trend towards a decrease in replicative lifespan for Saccharomyces cerevisiae. nih.gov However, in other contexts, such as high-cell-density yeast cultures, MES at a concentration of 20mM has been used to maintain a stable pH of 6.0, contributing to significantly higher cell numbers compared to standard media. biorxiv.org The use of MES in yeast culture media helps to prevent the drastic drop in pH that can occur due to metabolic byproducts like acetic and lactic acids, which can inhibit growth. hopaxfc.comnih.gov

Studies on Redox Equilibria and Biochemical Stability in MES-Buffered Environments

A significant advantage of MES in biochemical studies is its stability in redox systems. medium.comuminho.pt Unlike some other buffers, MES does not typically form radical species, making it a suitable choice for investigating redox processes without introducing confounding variables. uminho.ptmade-in-china.com This is crucial for experiments involving enzymes or compounds that are sensitive to oxidation or reduction.

However, it's important to note that MES can be slowly oxidized by strong oxidizing agents like hydrogen peroxide (H2O2). medium.com While this oxidation is generally slow and may not significantly impact many biological systems, it is a factor to consider in sensitive redox studies. medium.com Research has also shown that the phenoxyl radical derived from 4-hydroxyacetophenone can abstract a hydrogen atom from MES, regenerating the hydroxyacetophenone. researchgate.net This interaction is attributed to the reduction potential of the phenoxyl radical being high enough to react with MES. researchgate.net

Regarding biochemical stability, MES solutions are generally stable for months when stored at 2-8°C. made-in-china.comhamptonresearch.com However, autoclaving MES solutions is not recommended as it can cause them to turn yellow, although the pH does not change significantly. hamptonresearch.comsigmaaldrich.cn The identity of the yellow degradation product is unknown. hamptonresearch.com For sterile applications, filtration is the preferred method of sterilization. sigmaaldrich.cn

Investigations into Zwitterionic Buffer Effects on Biological Systems Beyond pH Regulation

While MES and other zwitterionic buffers are primarily used for pH control, research has shown that they can have other effects on biological systems. These effects are often subtle and can be overlooked, but they highlight the importance of careful buffer selection.

One area of investigation is the interaction of MES with macromolecules like proteins. Studies have shown that MES can interact with the peptide backbone of proteins, such as bovine serum albumin, leading to a net stabilization of the protein structure. uminho.ptresearchgate.net However, other research has demonstrated that MES can directly interact with proteins and interfere with their dynamics. For example, a study on human liver fatty acid binding protein (hLFABP) revealed that MES binds to the protein, causing changes in its slow motions on a millisecond timescale. nih.gov This suggests that buffer effects on protein dynamics could be a more general issue in biochemical and biophysical studies. nih.gov

Furthermore, some zwitterionic buffers have been reported to affect cellular processes. For instance, buffers like HEPES and PIPES have been shown to cause lysosomal expansion and reduce lysosomal calcium levels in cultured cells, potentially by acting as a "proton sponge". nih.gov While this specific effect has not been as extensively documented for MES, it underscores the potential for zwitterionic buffers to influence organelle homeostasis. nih.gov

Table 2: Compound Names

Compound Name
Sodium;2-morpholin-4-ylethanesulfonate
2-(N-morpholino)ethanesulfonic acid
4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid
piperazine-N, N′-bis(2-ethanesulfonic acid)
Acetic acid
Lactic acid
Hydrogen peroxide
4-hydroxyacetophenone
Bovine serum albumin
Human liver fatty acid binding protein
Tris
Glycylglycine
Borate
MOPSO
MOPS
TABS
HEPBS
CABS
DIPSO
HEPPSO
EPPS
TES
BIS-TRIS
ACES
BES
HEPPS
TRICINE
Cacodylate
Citrate
Maleic acid
Proline
Polyvinyl sulfonic acid
Sodium hydroxide
Hydrochloric acid
2,4-dichlorophenoxyacetic acid
Bis-Tris
Sodium phosphate (B84403)
Glycerol
Ethanol
Tryptophan
Calcium
Magnesium
Manganese
Copper
Iron
Nickel
Cobalt
Zinc
Cadmium
Lead
Chromium
Potassium

Advanced Chemical and Computational Research on Sodium;2 Morpholin 4 Ylethanesulfonate Mes and Its Derivatives

Synthetic Approaches to MES and Novel Analoguesnih.govmdpi.com

The synthesis of 2-(N-morpholino)ethanesulfonic acid (MES) and its derivatives is a cornerstone of biochemical research, providing essential buffering agents and foundational structures for drug discovery. evitachem.combiochemazone.com Traditional synthetic routes are continuously being refined, and new analogues are designed to explore a wide range of biological activities.

Development of "Green" Synthetic Methodologies Utilizing MES

While specific "green" synthesis methods for MES itself are not extensively detailed in the provided research, the principles of green chemistry are being applied to syntheses where MES is utilized as a buffer or as a structural motif. Green chemistry emphasizes the use of environmentally benign solvents, catalysts, and reaction conditions to reduce waste and energy consumption. For example, the use of polyethylene glycol (PEG) as a reaction medium and dimethyl carbonate (DMC) as a methylating agent represents a safer and more economical approach in reactions that might traditionally use more hazardous materials. researchgate.net These methodologies, while not directly for MES synthesis, highlight a trend towards more sustainable chemical processes in related fields. The synthesis of various heterocyclic compounds, a broad category that includes the morpholine ring of MES, is increasingly being accomplished using these greener protocols. researchgate.net

The typical synthesis of MES involves the reaction of morpholine with ethanesulfonyl chloride or other sulfonic acid derivatives under controlled conditions. evitachem.com Future research may focus on adapting these methods to align with green chemistry principles, such as using bio-based starting materials or enzymatic catalysts.

Design and Synthesis of Morpholine Sulfonate Derivatives for Targeted Researchnih.govmdpi.com

The morpholine ring is a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is recurrently found in biologically active compounds. semanticscholar.orgnih.gov This has led to the extensive design and synthesis of morpholine derivatives, including morpholine sulfonates, for a variety of research purposes. These derivatives are explored for their potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents, among others. e3s-conferences.orgnih.gov

The synthesis of these derivatives often involves modifying the core morpholine structure or attaching it to other pharmacologically active moieties. For instance, novel quinoline-5-sulfonamides incorporating a morpholine ring have been synthesized and evaluated for their biological activities. mdpi.comnih.gov The general synthetic approach for such compounds involves the reaction of a sulfonyl chloride with an appropriate amine, in this case, morpholine. mdpi.com

Another example is the synthesis of morpholine-based aryl sulfonamides designed as inhibitors of the Nav1.7 sodium channel, a target for pain therapeutics. nih.gov These synthetic efforts often lead to the creation of compound libraries that can be screened for activity against various biological targets. enamine.net The table below summarizes examples of synthesized morpholine derivatives and their intended research applications.

Derivative ClassSynthetic PrecursorsTargeted Research Area
Quinoline-5-sulfonamides8-Hydroxyquinoline-5-sulfonyl chloride, MorpholineAnticancer, Antibacterial
Aryl sulfonamidesBenzenesulfonamide core, MorpholinePain (Nav1.7 inhibitors)
2-[(phenoxy)(phenyl)methyl]morpholine derivativesRacemic n-butyl 4-benzylmorpholine-2-carboxylateMonoamine reuptake inhibition
Morpholine-benzimidazole derivativesSubstituted anilines, Chloral hydrateAnticancer

Computational Modeling of MES Interactions and Buffer Behaviornih.govnih.gov

Computational methods, including theoretical simulations and molecular dynamics, are powerful tools for understanding the behavior of MES as a buffer and its interactions with biomolecules at the atomic level. nih.govnih.gov

Theoretical Simulations of Buffer Species and Microenvironment

These simulations are crucial for understanding the local chemical environment in complex systems, such as within the pores of an electrode for bioelectrocatalysis, where MES is used as a buffer. researchgate.net By modeling the distribution of MES species, researchers can predict and optimize the local pH to enhance enzymatic activity. researchgate.net Density functional theory (DFT) and molecular mechanics calculations have been used to study the interactions of MES with water molecules, revealing that it is a highly polar compound that strongly interacts with its hydration shell. researchgate.net

Molecular Dynamics Simulations of Protein-MES Interactionsfrontiersin.orgmdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between MES buffer molecules and proteins. frontiersin.orgmdpi.com While often considered an "innocent" buffer, studies have shown that MES can directly, albeit weakly, interact with protein surfaces. nih.gov

MD simulations can reveal the specific amino acid residues involved in these interactions. For example, in a study with human liver fatty acid binding protein (hLFABP), MES was shown to interact with both positively and negatively charged residues, as well as through hydrophobic interactions. nih.gov These simulations can also quantify the impact of MES binding on protein dynamics, such as changes in the conformational flexibility of certain regions of the protein. nih.gov

The insights gained from MD simulations are valuable for interpreting experimental data from techniques like NMR spectroscopy and X-ray crystallography, where the choice of buffer can sometimes influence the results. nih.gov Understanding these subtle protein-buffer interactions is essential for accurately characterizing protein structure and function. acs.org

ProteinKey Findings from MD SimulationsExperimental Correlation
Human Liver Fatty Acid Binding Protein (hLFABP)MES interacts with charged and hydrophobic residues, slightly altering protein dynamics.NMR chemical shift perturbations confirmed weak binding.
Generic Protein Model (PNIPAM)MES disrupts the hydration structure of the polymer, a model for protein interactions.Dynamic light scattering showed changes in the lower critical solution temperature.

Structure-Activity Relationship (SAR) Studies of Morpholine Derivativessemanticscholar.orgnih.gov

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity. nih.govbohrium.com The morpholine moiety is a versatile scaffold for such studies due to its favorable physicochemical properties and its presence in numerous bioactive compounds. semanticscholar.orgmdpi.com

SAR studies on morpholine derivatives have been instrumental in the development of compounds with a wide range of pharmacological activities. e3s-conferences.orge3s-conferences.orgresearchgate.net For instance, the substitution pattern on the morpholine ring or on aromatic rings attached to it can significantly influence the potency and selectivity of a compound for its biological target. e3s-conferences.org

In the context of dual serotonin and noradrenaline reuptake inhibitors, SAR studies on 2-[(phenoxy)(phenyl)methyl]morpholine derivatives established that both the stereochemistry and the substitution on the aryl rings are critical for activity. nih.gov Similarly, for morpholine-based inhibitors of the Nav1.7 channel, replacing a piperidine ring with a morpholine core initially reduced activity, but shortening a linker group restored it, highlighting the importance of subtle structural modifications. nih.gov

The table below presents a summary of SAR findings for different classes of morpholine derivatives.

Derivative ClassKey Structural Features for ActivityResulting Biological Activity
Anticancer Morpholine-Benzimidazole DerivativesSubstitution of the aromatic ring with a halogen group increases inhibitory activity against HepG2 cell lines.Antiproliferative
Anticancer Chalcone Substituted MorpholinesAn unsubstituted morpholine ring is crucial for potent activity.Anticancer
Nav1.7 InhibitorsA shortened linkage between the morpholine and aryl sulfonamide moieties is required for potent inhibition.Pain relief
Monoamine Reuptake InhibitorsStereochemistry and aryl/aryloxy ring substitution determine selectivity for serotonin and noradrenaline transporters.Antidepressant

Analytical and Methodological Advancements Involving Sodium;2 Morpholin 4 Ylethanesulfonate Mes

Advanced Chromatographic and Electrophoretic Analytical Techniques

MES is frequently employed as a buffer in various advanced separation techniques due to its properties. sigmaaldrich.comhbdsbio.com It is particularly useful in methods requiring stable pH conditions and for compounds that lack strong UV-absorbing chromophores. sielc.comchromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compounds

Hydrophilic Interaction Liquid Chromatography (HILIC) is a crucial technique for separating very polar compounds that are not well-retained by traditional reverse-phase chromatography. sielc.com MES, being a polar zwitterionic compound, can be effectively separated and analyzed using HILIC. sielc.com Mixed-mode HILIC columns, which combine HILIC and ion-exchange mechanisms, are particularly suitable for retaining and separating zwitterionic buffers like MES. sielc.com

The separation mechanism in HILIC is sensitive to mobile phase parameters. The pH and buffer concentration of the mobile phase can significantly influence the selectivity of HILIC columns. nih.gov While changes in pH between 5.0 and 6.8 (within the MES buffering range) may cause minimal changes in selectivity, increasing the buffer concentration can reduce ionic interactions. nih.gov This makes the choice of buffer and its concentration critical for optimizing separations.

Integration in Diagnostic Assay Design and Biosensor Development

MES buffer is a critical component in the manufacturing of diagnostic assays and the development of biosensors. sigmaaldrich.comhopaxfc.com Its ability to maintain a stable pH is vital for the accuracy and reproducibility of diagnostic tests. chemimpex.combiochemazone.com It is used to stabilize diagnostic reagents and active pharmaceutical ingredients during manufacturing. hopaxfc.com

In the field of biosensors, MES has been utilized in the functionalization of microchannels for platforms such as surface plasmon resonance (SPR) aimed at pathogen detection. sigmaaldrich.com It has also been used as an activation buffer for conjugating antibodies to microparticles, a common step in creating diagnostic tools. sigmaaldrich.com The stability and non-interference of MES are crucial for these applications, ensuring that the biological interactions being measured are not compromised by pH fluctuations or unwanted reactions with the buffer itself. biochemazone.com

Research on Impurities and their Effects in Commercial MES Preparations

The purity of buffers is a critical factor in many sensitive analytical and biological applications. Impurities in buffer preparations can arise from the synthesis process, degradation during storage, or environmental factors. researchgate.net These unwanted chemicals can negatively affect experimental results. For instance, buffer impurities can create significant background noise in highly sensitive techniques like mass photometry, potentially obscuring the detection of the target analyte. researchgate.net Filtration of buffers is often necessary to remove particulate impurities and reduce this background interference. researchgate.net

While specific research detailing common impurities in commercial MES is not extensively documented in the provided sources, the general principles of buffer purity are applicable. The stability of biopharmaceuticals, for example, can be impacted by the buffer environment during purification and formulation. nih.gov The process of buffer exchange, such as moving from an elution buffer to a final formulation buffer, can introduce stress on molecules like monoclonal antibodies, and the presence of impurities could exacerbate these effects. nih.gov Therefore, using high-purity MES, often designated as "BioXtra" or "BioPerformance Certified," is recommended for sensitive applications like cell culture and protein purification to ensure reproducibility and avoid artifacts. sigmaaldrich.com

Q & A

Basic: How to prepare a buffering system using MES sodium salt for biochemical assays?

Answer:
MES sodium salt (C₆H₁₂NO₄SNa) is typically prepared as a buffer in the pH range of 5.5–6.7. Dissolve the sodium salt in ultrapure water to the desired molarity (e.g., 0.1–1.0 M), and adjust the pH using hydrochloric acid (HCl) or free acid MES (C₆H₁₃NO₄S) for fine-tuning . For example, a 100 mM solution at pH 6.0 can be prepared by dissolving 2.17 g of MES sodium salt in 100 mL of water and verifying pH with a calibrated electrode. Filter-sterilize for cell culture applications.

Advanced: What structural mechanisms underlie MES sodium salt's inhibition of DEDDh exonucleases?

Answer:
MES binds to the active site of DEDDh exonucleases (e.g., CRN-4) by displacing catalytic residues. Crystal structures (PDB: 5H8W) reveal that MES induces a conformational shift in the general base His179, disrupting its interaction with catalytic metal ions and water molecules essential for hydrolysis . This unique inhibition mechanism is non-competitive and reversible, making MES a valuable tool for studying exonuclease-dependent viral replication pathways (e.g., Lassa fever virus NP exonuclease) .

Basic: What are the optimal storage conditions for MES sodium salt to ensure stability?

Answer:
Store MES sodium salt in a desiccator at 15–25°C, protected from light and humidity. Prolonged exposure to moisture can hydrolyze the sulfonate group, reducing buffering efficacy. For long-term storage (>2 years), aliquot into airtight containers under inert gas (e.g., argon) .

Advanced: How can crystallographic studies using SHELX software elucidate MES's role in enzyme inhibition?

Answer:
SHELXL refinement of MES-bound protein structures (e.g., CRN-4) enables precise modeling of ligand interactions. Key steps include:

  • Data Collection : High-resolution (<2.0 Å) X-ray diffraction data.
  • Phasing : Molecular replacement with apo-structures.
  • Refinement : SHELXL's restrained refinement to model MES's electron density and hydrogen-bonding networks .
    This approach revealed MES's displacement of His179 in CRN-4, providing atomic-level insights into inhibition .

Methodological: How to validate MES sodium salt concentration in experimental buffers?

Answer:
Use UV spectrophotometry (205–220 nm) with a molar extinction coefficient of 0.14 L·g⁻¹·cm⁻¹ for MES sodium salt. Alternatively, conduct acid-base titration with 0.1 M NaOH to confirm buffering capacity. Cross-validate with conductivity measurements (expected ~12.5 mS/cm for 1 M solution at 25°C) .

Advanced: What experimental controls are critical when studying MES's inhibitory effects in enzymatic assays?

Answer:

  • Negative Control : Assays without MES to establish baseline exonuclease activity.
  • Metal Chelation Control : Include EDTA to distinguish MES-specific inhibition from metal-dependent effects.
  • Dose-Response Curves : Vary MES concentrations (0.1–10 mM) to calculate IC₅₀ values and assess competitive vs. allosteric inhibition .
  • Structural Validation : Confirm binding via X-ray crystallography or molecular docking simulations .

Basic: How does the sodium counterion in MES sodium salt influence its buffering properties compared to free acid MES?

Answer:
The sodium counterion increases solubility in aqueous solutions (>1 M vs. ~0.65 M for free acid MES) and shifts the effective pH range slightly (ΔpH ~0.1–0.3 units). Sodium salts are preferred for high-ionic-strength applications (e.g., electrophoresis), while free acid forms allow pH adjustment without introducing sodium ions .

Advanced: What are the implications of MES's inhibition mechanism for antiviral drug design?

Answer:
MES's ability to block viral exonucleases (e.g., SARS-CoV-2 nsp14) by active-site distortion highlights a strategy for designing non-nucleotide inhibitors. Structure-activity relationship (SAR) studies suggest modifying the morpholine ring or sulfonate group could enhance binding affinity and specificity for viral targets .

Methodological: How to resolve discrepancies in MES inhibition efficacy across different DEDDh exonucleases?

Answer:

  • Kinetic Analysis : Compare kcatk_{\text{cat}} and KmK_m values with/without MES to identify enzyme-specific susceptibility.
  • Sequence Alignment : Identify conserved vs. divergent residues in the active site (e.g., CRN-4 vs. RNase T).
  • Mutagenesis : Engineer His179Ala mutants to test MES's dependency on residue displacement .

Basic: What spectroscopic techniques confirm MES sodium salt purity in synthesized batches?

Answer:

  • ¹H NMR : Peaks at δ 3.65–3.70 ppm (morpholine protons) and δ 3.20–3.25 ppm (CH₂SO₃⁻).
  • FT-IR : Sulfonate S=O stretching at 1180–1250 cm⁻¹.
  • Elemental Analysis : Verify C, H, N, S, and Na content (±0.3% theoretical) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.